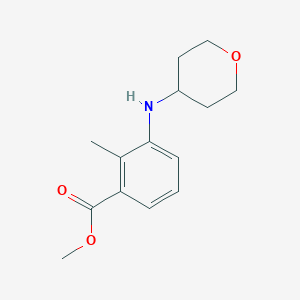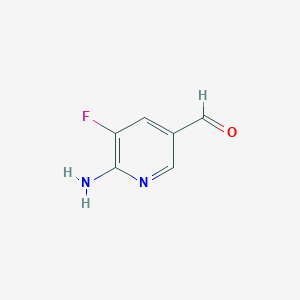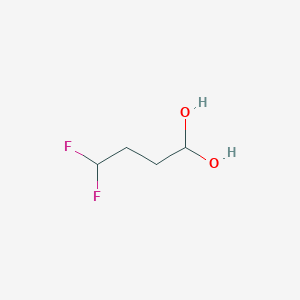
4,4-Difluorobutane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorobutane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,1-diol typically involves the introduction of fluorine atoms into a butane-1,1-diol precursor. One common method is the deoxyfluorination of butane-1,1-diol using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deoxyfluorination reactions. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluorobutane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form butane derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorobutanone derivatives.
Reduction: Formation of butane derivatives with hydroxyl or alkyl groups.
Substitution: Formation of azido or thiol-substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorobutane-1,1-diol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
Wirkmechanismus
The mechanism of action of 4,4-Difluorobutane-1,1-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
1,4-Butanediol: A related compound with hydroxyl groups but without fluorine atoms.
2,3-Difluorobutane-1,4-diol: Another fluorinated diol with fluorine atoms at different positions.
Uniqueness: 4,4-Difluorobutane-1,1-diol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and physical properties compared to other butane diols
Eigenschaften
Molekularformel |
C4H8F2O2 |
|---|---|
Molekulargewicht |
126.10 g/mol |
IUPAC-Name |
4,4-difluorobutane-1,1-diol |
InChI |
InChI=1S/C4H8F2O2/c5-3(6)1-2-4(7)8/h3-4,7-8H,1-2H2 |
InChI-Schlüssel |
ZWVJSYQSXWVIOE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(F)F)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


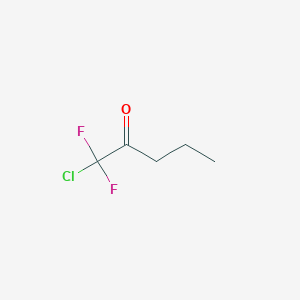

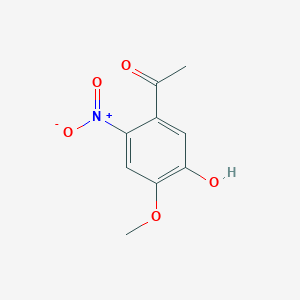
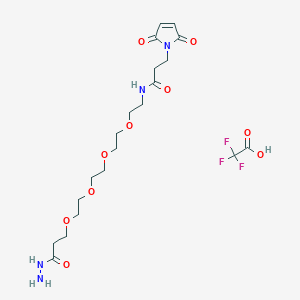
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
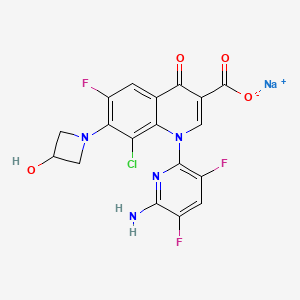
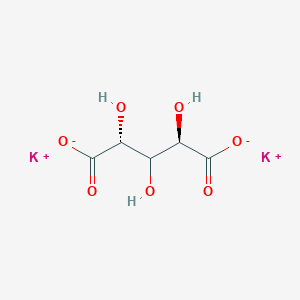
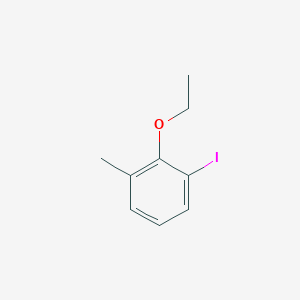
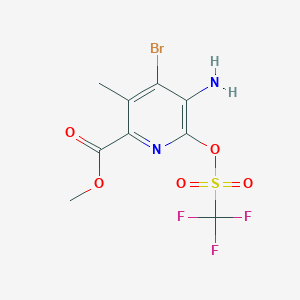
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
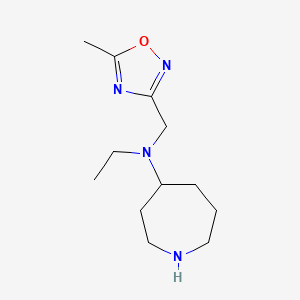
![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
